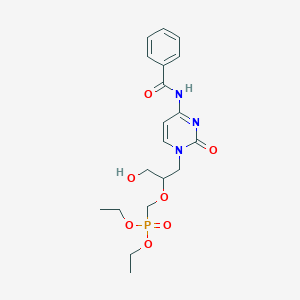

![molecular formula C14H23NO B180485 N-[1-(1-金刚烷基)乙基]乙酰胺 CAS No. 180271-41-4](/img/structure/B180485.png)

N-[1-(1-金刚烷基)乙基]乙酰胺

货号 B180485

CAS 编号:

180271-41-4

分子量: 221.34 g/mol

InChI 键: HDEIBESKFFIEPU-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

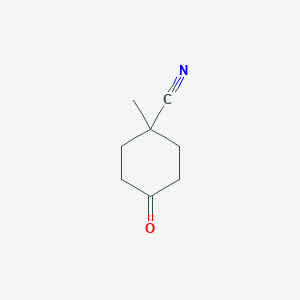

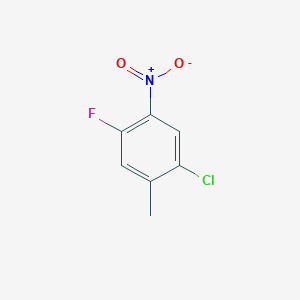

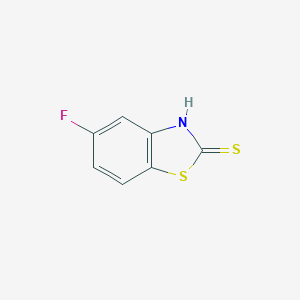

“N-[1-(1-adamantyl)ethyl]acetamide” is a chemical compound with the formula C12H19NO . It is also known by other names such as 1-Acetamidoadamantane, 1-Acetylaminoadamantane, and 1-Acetamino adamantane .

Molecular Structure Analysis

The molecular structure of “N-[1-(1-adamantyl)ethyl]acetamide” consists of an adamantyl group (a type of diamondoid), an ethyl group, and an acetamide group . The molecular weight of this compound is 193.2854 .Physical And Chemical Properties Analysis

“N-[1-(1-adamantyl)ethyl]acetamide” is a compound with a molecular weight of 193.2854 . Unfortunately, specific physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources .科学研究应用

Adamantane derivatives are a topic of interest in various scientific fields due to their unique properties . Here are some potential applications and methods of synthesis:

-

Chemistry of Unsaturated Adamantane Derivatives

- Application : Unsaturated adamantane derivatives are used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

- Methods : Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . 1,2-Dehydroadamantanes (adamantenes) do not occur in a free form, and can be found only as intermediates .

- Results : The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

-

Synthesis of 1,2-Disubstituted Adamantane Derivatives

- Application : This method is used for the synthesis of 1,2-disubstituted adamantane derivatives .

- Methods : The synthesis of 1,2-disubstituted adamantane derivatives is achieved by the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues .

- Results : This method complements reviews focusing on the preparation of 1,2-disubstituted derivatives by C–H functionalization methods .

-

Autoacylation in Trifluoroacetic Anhydride

- Application : This technique can be used to synthesize sterically hindered 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield .

- Methods : 1-Adamantylacetic acid can autoacylate in trifluoroacetic anhydride in the presence of trifluoromethanesulfonic acid as a catalyst .

- Results : This method allows for the synthesis of sterically hindered 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield .

-

Antimicrobial and Hypoglycemic Activities

- Application : N-(1-Adamantyl)carbothioamide derivatives have been studied for their antimicrobial and hypoglycemic activities .

- Methods : The specific methods of synthesis and application are not detailed in the source, but typically involve laboratory synthesis and testing .

- Results : The specific results are not detailed in the source, but the study suggests potential antimicrobial and hypoglycemic activities .

-

Production of Amantadine Hydrochloride

- Application : Amantadine hydrochloride is an antiviral and anti-Parkinson drug .

- Methods : Several methods for the preparation of amantadine hydrochloride through intermediate N-(1-adamantyl)-acetamide in four or three steps were reported . These procedures started with adamantine or 1-bromoadamantane, acetonitrile, and sulfuric acid by using the Ritter-type reaction to obtain N-(1-adamantyl)-acetamide, which was deacetylated to afford 1-amino-adamantane and then the salt formed with anhydrous HCl gives amantadine hydrochloride .

- Results : The overall yield of amantadine hydrochloride being 50−58% .

属性

IUPAC Name |

N-[1-(1-adamantyl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-9(15-10(2)16)14-6-11-3-12(7-14)5-13(4-11)8-14/h9,11-13H,3-8H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEIBESKFFIEPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(1-adamantyl)ethyl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

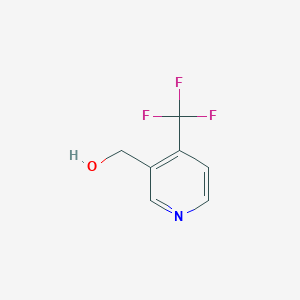

(4-(Trifluoromethyl)pyridin-3-yl)methanol

198401-76-2

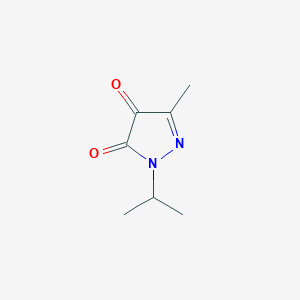

1-Isopropyl-3-methyl-1H-pyrazole-4,5-dione

197651-73-3

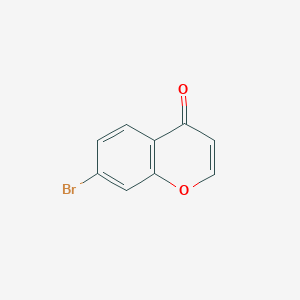

7-Bromo-4H-chromen-4-one

168759-60-2